molecular formula C4H11I2N B2547289 (2-Iodoethyl)dimethylamine hydroiodide CAS No. 76004-08-5

(2-Iodoethyl)dimethylamine hydroiodide

Cat. No.: B2547289
CAS No.: 76004-08-5
M. Wt: 326.948
InChI Key: GHHBYTOZNIMUBP-UHFFFAOYSA-N
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Description

(2-Iodoethyl)dimethylamine hydroiodide is an organic iodide compound with the molecular formula C4H11I2N and a molecular weight of 326.948. It features a quaternary ammonium cation, which is a nitrogen atom bonded to four methyl groups, and an iodide anion (I-). This compound is primarily used for research purposes and is not intended for human therapeutic applications or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodoethyl)dimethylamine hydroiodide typically involves a quaternization reaction. This process starts with dimethylamine and 2-iodoethylethene (a vinylic halide). The reaction conditions involve the attachment of the iodoethyl group to the nitrogen atom, forming the quaternary ammonium cation.

Balanced equation (general example of quaternization):

(CH3)2NH+CH2=CHI(CH3)2N(CH2)2I+HI(CH3)2NH + CH2=CH-I \rightarrow (CH3)2N(CH2)2-I + HI (CH3)2NH+CH2=CH−I→(CH3)2N(CH2)2−I+HI

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the quaternization reaction under controlled conditions to ensure purity and yield. The process would likely include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2-Iodoethyl)dimethylamine hydroiodide undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodide group (I-) is a good leaving group, making the molecule susceptible to nucleophilic substitution reactions.

    Decomposition Reactions: Under strong heating conditions, the compound may decompose, releasing dimethylamine, ethene (CH2=CH2), and hydrogen iodide (HI).

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as chloride or hydroxide under mild to moderate conditions.

    Decomposition Reactions: Require strong heating conditions.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, using chloride would yield (2-chloroethyl)dimethylamine.

    Decomposition Reactions: Major products include dimethylamine, ethene, and hydrogen iodide.

Scientific Research Applications

(2-Iodoethyl)dimethylamine hydroiodide is primarily used in scientific research, particularly in the fields of material science, catalysis, and medicinal chemistry. Its quaternary ammonium structure makes it useful for studying ionic interactions and developing new materials with specific properties. Additionally, it may be used as a precursor in the synthesis of other organic compounds.

Mechanism of Action

There is limited information regarding the mechanism of action of (2-Iodoethyl)dimethylamine hydroiodide in biological systems. its quaternary ammonium structure suggests it may interact with biological membranes or proteins, potentially affecting their function. The exact molecular targets and pathways involved remain to be elucidated.

Comparison with Similar Compounds

Similar Compounds

  • (2-Chloroethyl)dimethylamine hydrochloride
  • (2-Bromoethyl)dimethylamine hydrobromide
  • (2-Fluoroethyl)dimethylamine hydrofluoride

Uniqueness

(2-Iodoethyl)dimethylamine hydroiodide is unique due to its iodide group, which imparts distinct chemical reactivity compared to its chloro, bromo, and fluoro counterparts. The iodide group is a better leaving group, making the compound more reactive in nucleophilic substitution reactions.

Properties

IUPAC Name

2-iodo-N,N-dimethylethanamine;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10IN.HI/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHBYTOZNIMUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCI.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11I2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76004-08-5
Record name (2-iodoethyl)dimethylamine hydroiodide
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